1'-methyl-3'-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6'-1,3a,5,7,8,8a,9,9a-octahydrobenzo[f][2]benzofuran]-9'-carboxamide
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Overview
Description
The compound (1’R,3a’R,8a’S,9’S,9a’S)-1’-Methyl-3’-oxo-N,N-diphenyl-3’,3a’,5’,7’,8’,8a’,9’,9a’-octahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carboxamide is a complex organic molecule with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the spiro structure and the introduction of the N,N-diphenyl group. Common reagents used in the synthesis include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be exploited for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors. The spiro structure and the N,N-diphenyl group could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1’R,3a’R,4a’R,8a’R,9’R,9a’S)-1’,8a’-dimethyl-3’-oxodecahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carbaldehyde
- (1’R,3a’R,4a’R,8a’R,9’S,9a’R)-1’-methyl-3’-oxodecahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carboxylic acid
Uniqueness
The uniqueness of (1’R,3a’R,8a’S,9’S,9a’S)-1’-Methyl-3’-oxo-N,N-diphenyl-3’,3a’,5’,7’,8’,8a’,9’,9a’-octahydro-1’H-spiro[[1,3]dioxolane-2,6’-naphtho[2,3-c]furan]-9’-carboxamide lies in its specific spiro structure and the presence of the N,N-diphenyl group. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C28H29NO5 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1'-methyl-3'-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6'-1,3a,5,7,8,8a,9,9a-octahydrobenzo[f][2]benzofuran]-9'-carboxamide |
InChI |
InChI=1S/C28H29NO5/c1-18-24-23(27(31)34-18)16-19-17-28(32-14-15-33-28)13-12-22(19)25(24)26(30)29(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,16,18,22-25H,12-15,17H2,1H3 |
InChI Key |
TTXWPSXSTDLJEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C=C3CC4(CCC3C2C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6)OCCO4)C(=O)O1 |
Origin of Product |
United States |
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